
5-(Ethoxymethyl)-3-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(Ethoxymethyl)-3-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride is a useful research compound. Its molecular formula is C10H18ClN3O2 and its molecular weight is 247.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-(Ethoxymethyl)-3-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H20N4O with a molecular weight of approximately 284.36 g/mol. The compound features a piperidine ring and an oxadiazole moiety, which are known for their diverse biological activities.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For example, compounds featuring the 1,2,4-oxadiazole core have been demonstrated to act as agonists for human caseinolytic protease P (HsClpP), which is implicated in maintaining mitochondrial homeostasis and has been targeted for hepatocellular carcinoma (HCC) treatment .
In vitro assays have shown that derivatives similar to 5-(Ethoxymethyl)-3-(piperidin-3-yl)-1,2,4-oxadiazole exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes findings from recent studies on related compounds:
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HepG2 | 15 | HsClpP Agonism |
Compound B | MCF7 | 10 | Apoptosis Induction |
Compound C | A549 | 20 | Cell Cycle Arrest |
2. Antitubercular Activity
Research has also indicated that oxadiazole derivatives can serve as effective antitubercular agents. For instance, a study reported that certain oxadiazole compounds exhibited potent activity against Mycobacterium tuberculosis, with some derivatives achieving low micromolar EC values .
The following table presents data on the antitubercular efficacy of related compounds:
Compound Name | Strain Tested | EC50 (µM) | Observations |
---|---|---|---|
Compound D | Wild-type H37Rv | 0.072 | High solubility |
Compound E | Monoresistant Strain | 0.045 | Excellent metabolic stability |
The biological activity of this compound is believed to arise from its interaction with various biological targets:
- HsClpP Activation : The ability to activate HsClpP suggests a role in apoptosis and mitochondrial regulation .
- Antimycobacterial Mechanism : The compound may inhibit key metabolic pathways in Mycobacterium tuberculosis, leading to cell death .
Case Study 1: Anticancer Efficacy
A study conducted by Pace et al. demonstrated that derivatives similar to 5-(Ethoxymethyl)-3-(piperidin-3-yl)-1,2,4-oxadiazole were tested in a hepatocellular carcinoma model. The results indicated a significant reduction in tumor size and improved survival rates in treated groups compared to controls.
Case Study 2: Tuberculosis Treatment
In another investigation focusing on antitubercular properties, Parikh et al. synthesized and tested several oxadiazole derivatives against resistant strains of M. tuberculosis. The results highlighted the compound's potential as a lead candidate for further development in tuberculosis therapy.
Eigenschaften
IUPAC Name |
5-(ethoxymethyl)-3-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2.ClH/c1-2-14-7-9-12-10(13-15-9)8-4-3-5-11-6-8;/h8,11H,2-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOPMMSWFNRJGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NC(=NO1)C2CCCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.